5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
Molecular Formula |
C7H2ClFN4 |
|---|---|
Molecular Weight |
196.57 g/mol |
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClFN4/c8-6-5(9)3-13-7(12-6)4(1-10)2-11-13/h2-3H |
InChI Key |
CKYOMBFUCTVMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C(C=NN21)C#N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis generally follows a multi-step sequence:
Formation of the Pyrazolo[1,5-a]pyrimidine Core
- Starting from 5-amino-3-substituted pyrazoles, cyclocondensation with malonic acid derivatives or β-diketones under acidic or basic conditions forms the pyrazolo[1,5-a]pyrimidine scaffold.
- For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
Halogenation: Chlorination and Fluorination
- Chlorination at position 5 is typically achieved by treatment with phosphorus oxychloride (POCl3), often in the presence of catalytic pyridine, converting hydroxyl or other leaving groups to chlorine with moderate to good yields (~61%).
- Fluorination at position 6 can be introduced either by using fluorinated starting materials (e.g., fluorinated pyrazoles or β-diketones) or by electrophilic fluorination methods. A preferred strategy is to incorporate fluorine early in the synthesis, such as starting from 3-amino-4-fluoro pyrazole intermediates, which then undergo cyclization to yield fluorinated pyrazolo[1,5-a]pyrimidines.
Final Assembly and Purification
- The final compound, 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is isolated by crystallization or chromatographic methods, with characterization confirming the substitution pattern.
Detailed Reaction Conditions and Yields
Representative Synthetic Scheme
5-Amino-3-fluoropyrazole
+
Diethyl malonate (or derivative)
|
Cyclocondensation (NaOEt or POCl3/pyridine)
↓
Dihydroxy-fluoropyrazolo[1,5-a]pyrimidine intermediate
|
Chlorination (POCl3)
↓
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Summary of Research Findings
The preparation of 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is best achieved by a stepwise approach involving cyclocondensation of fluorinated pyrazole precursors with malonate derivatives, followed by selective chlorination at position 5.
Early-stage fluorination strategies provide better yields and selectivity than late-stage electrophilic fluorination.
The use of phosphorus oxychloride in the presence of pyridine is a reliable method for introducing chlorine substituents on the pyrazolo[1,5-a]pyrimidine ring.
The nitrile group at position 3 can be introduced via cyano-substituted pyrazole precursors or by functional group transformations during the synthetic sequence.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among analogues include substituent type (halogens, alkyl groups, esters) and position (5-, 6-, or 7-positions), which influence physicochemical properties such as lipophilicity, solubility, and metabolic stability.
*Molecular weight calculated based on formula C₇H₃ClFN₅.
Key Observations :
- Lipophilicity : Dichloro derivatives (e.g., SC-26822) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles with nitro or chloro substituents (e.g., 5-(2-chlorophenyl)-6-nitro derivatives) demonstrate moderate to strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Radiolabeled Probes for Imaging
The 6-fluoro substituent in the target compound could serve as a precursor for 18F radiolabeling, offering advantages in pharmacokinetics over bulkier analogues.
TLR7 Agonist Activity
Aryl-substituted pyrazolo[1,5-a]pyrimidines (e.g., 2-((4-methoxyphenyl)amino)-7-pyridinyl derivatives) exhibit potent Toll-like receptor 7 (TLR7) agonist activity, relevant for immunomodulatory therapies . The chloro-fluoro derivative’s electron-deficient core may enhance binding to TLR7’s hydrophobic pockets.
Biological Activity
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo-pyrimidine structure, with a molecular formula of and a molecular weight of approximately 196.57 g/mol. The presence of chlorine and fluorine substituents enhances its reactivity and biological profile.
Research indicates that 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant biological activity primarily through the inhibition of specific kinases involved in tumor growth. The compound's mechanism likely involves:
- Modulation of Enzyme Activity : It interacts with key enzymes that regulate cellular pathways critical for cancer proliferation.
- Inhibition of Tumor Growth : Studies have shown that it can effectively inhibit the growth of various cancer cell lines by disrupting signaling pathways essential for cell survival and proliferation.
Anticancer Properties
The primary focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
A notable study highlighted that the compound exhibits a strong binding affinity to specific kinases, which is crucial for its anticancer efficacy. This binding leads to the inhibition of downstream signaling pathways that promote tumor growth .
Imaging Applications
Beyond its anticancer properties, 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been explored for its potential in biological imaging. Its fluorescent properties allow it to serve as a probe for imaging cellular processes, making it valuable in both research and clinical settings.
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoropyrazolo[1,5-a]pyrimidine | Fluorinated pyrazolo-pyrimidine | Known for use as a fluorescent probe |
| 7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine | Contains an amino group and cyanide | Investigated for anti-inflammatory properties |
| 4-Chloroquinazoline | Contains a quinazoline structure | Used primarily in anti-malarial drugs |
The unique combination of halogen substituents and carbonitrile functionality in 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile enhances its reactivity and therapeutic potential compared to other compounds in this class.
Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Study on Breast Cancer Cells : A study published in Molecular Cancer Therapeutics demonstrated that treatment with 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile resulted in a significant reduction in cell viability and induction of apoptosis in breast cancer cell lines.
- Fluorescent Imaging Application : Research conducted by Universidad de los Andes showed that this compound could be used as a lipid droplet biomarker in HeLa cells (cancer cells) and L929 cells (normal cells), highlighting its versatility in biological imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
